Comprehensive Spectroscopic Profiling and Synthetic Utility of 4-Methylene-2-cyclohexen-1-one
Comprehensive Spectroscopic Profiling and Synthetic Utility of 4-Methylene-2-cyclohexen-1-one
Executive Summary & Structural Significance
4-Methylene-2-cyclohexen-1-one (Molecular Formula: C₇H₈O) is a highly reactive, cross-conjugated dienone that serves as a critical building block in complex organic synthesis. Its unique architecture—featuring an endocyclic α,β-unsaturated ketone cross-conjugated with an exocyclic methylene group—renders it an exceptional electrophile. This structural motif is vital for executing regioselective 1,6-conjugate additions and is a core substructure in several biologically active natural products, including the otteliones and loloanolides [2].
As a Senior Application Scientist, I have structured this whitepaper to provide a deep-dive into the spectroscopic signatures that define this molecule, alongside a self-validating synthetic protocol. Understanding the causality behind its NMR and IR data is paramount for researchers utilizing this compound in advanced drug development and total synthesis workflows.
Spectroscopic Data Profiling
The spectroscopic characterization of 4-methylene-2-cyclohexen-1-one provides a textbook study of cross-conjugation effects on electron density. The data below is synthesized from the optimized characterization standards established by [1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are heavily influenced by the resonance structures of the cross-conjugated system. The electron-withdrawing nature of the carbonyl group creates distinct polarization across the diene framework.
Table 1: ¹H NMR Data (CDCl₃) and Mechanistic Rationale
| Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Integration | Assignment | Causality / Structural Rationale |
|---|---|---|---|---|
| 7.07 | d, J = 9.9 | 1H | C3–H (β-proton) | Strongly deshielded by the resonance electron-withdrawal of the conjugated carbonyl group. |
| 5.94 | d, J = 9.9 | 1H | C2–H (α-proton) | Standard olefinic shift; shielded relative to the β-proton due to alternating polarization in the enone. |
| 5.31 | bs | 1H | Exocyclic =CH₂ | Terminal olefinic proton; lacks strong vicinal coupling, appearing as a broad singlet due to weak long-range allylic coupling. |
| 5.27 | bs | 1H | Exocyclic =CH₂ | Geminal partner to the δ 5.31 proton in the cross-conjugated system. |
| 2.73 | t, J = 6.8 | 2H | C5–H₂ | Allylic to the exocyclic double bond; deshielded by proximity to the diene system. |
| 2.50 | t, J = 6.8 | 2H | C6–H₂ | α to the carbonyl; deshielded by the inductive effect of the C=O group. |
Table 2: ¹³C NMR Data (CDCl₃) and Mechanistic Rationale
| Chemical Shift (δ, ppm) | Assignment | Causality / Structural Rationale |
|---|---|---|
| 199.8 | C1 (C=O) | Characteristic of an α,β-unsaturated six-membered cyclic ketone (shifted upfield from ~210 ppm due to conjugation). |
| 148.1 | C3 (β-carbon) | Highly deshielded due to resonance depletion of electron density by the carbonyl. |
| 141.3 | C4 (Quaternary) | Substituted olefinic carbon bearing the exocyclic methylene. |
| 128.8 | C2 (α-carbon) | Shielded relative to C3 due to the polarization of the conjugated system. |
| 120.1 | Exocyclic =CH₂ | Terminal sp² carbon, typical shift for an exocyclic methylene in a cross-conjugated framework. |
| 37.9 | C6 | Aliphatic carbon α to the carbonyl group. |
| 29.8 | C5 | Aliphatic carbon allylic to the exocyclic double bond. |
Infrared (IR) and Mass Spectrometry (MS)
The vibrational frequencies of the carbonyl and olefinic bonds are highly diagnostic of the molecule's s-cis/s-trans conformational equilibrium and extended conjugation.
Table 3: IR and MS Validation Data
| Technique | Signal / Value | Assignment / Rationale |
|---|---|---|
| IR (neat) | 1673 cm⁻¹ (s) | Conjugated C=O stretch. Lowered from ~1715 cm⁻¹ due to extended conjugation weakening the C=O double bond character. |
| IR (neat) | 1626 cm⁻¹ | C=C stretch of the cross-conjugated diene system. |
| IR (neat) | 3030 cm⁻¹ (w) | sp² C–H stretch of the olefinic protons. |
| HRMS | m/z ~108.14 (M⁺) | Validates the molecular formula C₇H₈O. |
Validated Synthetic Methodology
The synthesis of 4-methylene-2-cyclohexen-1-one requires careful handling to prevent the premature polymerization or degradation of the highly electrophilic diene. The following protocol is based on the robust four-step, high-yielding (65–75%) methodology developed by [1].
Synthetic workflow of 4-methylene-2-cyclohexen-1-one from Danishefsky's diene.
Step-by-Step Experimental Protocol
Step 1: Diels-Alder Cycloaddition & Hydrolysis
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Procedure: React Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) with methyl acrylate in refluxing benzene. Following the cycloaddition, subject the intermediate β-methoxy silyl enol ether to acidic hydrolysis using p-toluenesulfonic acid (p-TsOH).
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Causality: The Diels-Alder reaction constructs the six-membered ring. Acidic hydrolysis unmasks the enone, yielding a mixture of keto ester isomers (predominantly the 2-cyclohexenone isomer).
Step 2: Ketalization and Thermodynamic Isomerization
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Procedure: Reflux the crude keto ester mixture with ethylene glycol and a catalytic amount of p-TsOH in benzene using a Dean-Stark trap.
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Causality: This step serves a dual purpose. It protects the ketone as a 1,3-dioxolane ketal (preventing reduction in Step 3) and thermodynamically drives the double bond into full conjugation with the ester/ketal system, yielding a single stable isomer.
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Self-Validation: ¹H NMR of the intermediate should show the disappearance of the enone protons and the appearance of a 4H singlet at ~3.95 ppm (ketal backbone).
Step 3: Selective Ester Reduction
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Procedure: Treat the ketal ester with Diisobutylaluminum hydride (DIBALH) in tetrahydrofuran (THF) at low temperature. Quench carefully with water, stir with magnesium sulfate, and filter to isolate the alcohol.
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Causality: DIBALH selectively reduces the ester to a primary alcohol without over-reducing the protected ring system.
Step 4: Deprotection and Dehydration
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Procedure: Reflux the resulting ketal alcohol with pyridinium p-toluenesulfonate (PPTS) in wet acetone for 16 hours.
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Causality: The mild acidic conditions of PPTS in wet acetone cleave the ketal to reveal the ketone. Concurrently, the primary alcohol undergoes dehydration, driven by the thermodynamic stability of the resulting extended cross-conjugated system, to form the exocyclic methylene group.
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Self-Validation: The success of this final step is confirmed by the disappearance of the broad O-H stretch (~3434 cm⁻¹) in the IR spectrum and the emergence of the cross-conjugated C=C stretch at 1626 cm⁻¹. TLC monitoring will show a shift to a less polar, strongly UV-active spot.
Reactivity Profile: The 1,6-Conjugate Addition
The primary utility of 4-methylene-2-cyclohexen-1-one lies in its susceptibility to 1,6-conjugate addition . Because the exocyclic methylene is part of an extended conjugated system, soft nucleophiles (such as organocuprates) preferentially attack the terminal exocyclic carbon rather than the endocyclic β-carbon (1,4-addition).
Mechanism of 1,6-conjugate addition to the exocyclic methylene group.
Mechanistic Insight: Attack at the exocyclic =CH₂ pushes electron density through the diene system onto the carbonyl oxygen, generating an extended enolate intermediate. Subsequent protonation typically yields a 4-substituted 3-cyclohexenone, which can be readily isomerized back to a thermodynamically stable 2-cyclohexenone. This exact reactivity pathway has been exploited in the total synthesis of the antibiotic anticapsin and the construction of the labile core units of otteliones [2].
References
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Jung, M. E., & Rayle, H. L. (1994). An Improved Synthesis of 4-Methylene-2-cyclohexen-1-one. Synthetic Communications, 24(2), 197-203. URL:[Link]
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Li, C. S., Yu, H. W., Chen, X. Z., Wu, X. Q., Li, G. Y., & Zhang, G. L. (2011). A Tandem Enyne/Ring Closing Metathesis Approach to 4-Methylene-2-cyclohexenols: An Efficient Entry to Otteliones and Loloanolides. Organic Letters, 13(24), 6432–6435. URL:[Link]
